4-Cyclopropoxy-5-nitronicotinaldehyde
Description
4-Cyclopropoxy-5-nitronicotinaldehyde is a pyridine derivative featuring a nitro group at position 5, a cyclopropoxy substituent at position 4, and an aldehyde functional group at position 3 (Figure 1). This compound’s unique structural features—a strained cyclopropoxy ether, electron-withdrawing nitro group, and reactive aldehyde—impart distinct physicochemical properties.
Properties
Molecular Formula |
C9H8N2O4 |
|---|---|
Molecular Weight |
208.17 g/mol |
IUPAC Name |
4-cyclopropyloxy-5-nitropyridine-3-carbaldehyde |
InChI |
InChI=1S/C9H8N2O4/c12-5-6-3-10-4-8(11(13)14)9(6)15-7-1-2-7/h3-5,7H,1-2H2 |
InChI Key |
LDICSMYCKUEXHH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C=NC=C2C=O)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-5-nitronicotinaldehyde typically involves the introduction of the cyclopropoxy and nitro groups onto a nicotinaldehyde precursor. One common method involves the nitration of 4-cyclopropoxy-nicotinaldehyde using a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 5-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification and isolation of the final product, such as recrystallization or chromatography, to achieve the desired purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropoxy-5-nitronicotinaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The cyclopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 4-Cyclopropoxy-5-nitronicotinic acid.
Reduction: 4-Cyclopropoxy-5-aminonicotinaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Cyclopropoxy-5-nitronicotinaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-5-nitronicotinaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, potentially leading to cytotoxic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Substituent Analysis
The compound’s reactivity and applications can be contextualized by comparing it to analogs with similar scaffolds. Key examples include Ethyl 2-hydroxy-5-nitronicotinate () and indole-quinazoline hybrids ().
Notes:
- Reactivity : The aldehyde in this compound is more electrophilic than the ester in Ethyl 2-hydroxy-5-nitronicotinate, favoring nucleophilic additions (e.g., Schiff base formation).
- Nitro Group Impact : The nitro group’s electron-withdrawing nature deactivates the pyridine ring, reducing susceptibility to electrophilic substitution but stabilizing intermediates in synthetic pathways.
Research Findings and Data Gaps
- Synthetic Routes : highlights methods for attaching diverse substituents to heterocyclic cores, suggesting that this compound could be synthesized via nucleophilic substitution or Pd-catalyzed coupling .
- Safety Profile : Ethyl 2-hydroxy-5-nitronicotinate’s safety data () underscores the need for handling nitro compounds with care (e.g., respiratory protection), a precaution likely applicable to this compound .
- Unresolved Questions: Limited data exist on the target compound’s stability under physiological conditions or its pharmacokinetic behavior compared to analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
